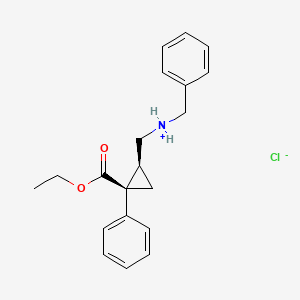
Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride is a complex organic compound with a unique structure that includes a cyclopropane ring, phenyl groups, and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of a suitable precursor with a cyclopropanating agent.
Introduction of the Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Ethyl Ester: This step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Addition of the Amino Group: The amino group can be introduced through reductive amination or other suitable methods.
Formation of the Monohydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups or the cyclopropane ring.
Reduction: Reduction reactions can target the ester or amino groups, converting them to alcohols or amines, respectively.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary alcohols and amines.
Substitution: Products depend on the specific substituents introduced.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog with a cyclopropane ring and a carboxylic acid group.
1-Phenyl-1-cyclopropanecarboxylic acid: Similar structure but lacks the amino and ethyl ester groups.
Phenylacetone: Contains a phenyl group and a ketone, but lacks the cyclopropane ring.
Uniqueness
Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride is unique due to its combination of a cyclopropane ring, phenyl groups, an amino group, and an ethyl ester
Eigenschaften
CAS-Nummer |
85467-32-9 |
|---|---|
Molekularformel |
C20H24ClNO2 |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
benzyl-[[(1S,2R)-2-ethoxycarbonyl-2-phenylcyclopropyl]methyl]azanium;chloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-2-23-19(22)20(17-11-7-4-8-12-17)13-18(20)15-21-14-16-9-5-3-6-10-16;/h3-12,18,21H,2,13-15H2,1H3;1H/t18-,20+;/m1./s1 |
InChI-Schlüssel |
JLGBITMKMPOUTL-VDWUQFQWSA-N |
Isomerische SMILES |
CCOC(=O)[C@@]1(C[C@@H]1C[NH2+]CC2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Kanonische SMILES |
CCOC(=O)C1(CC1C[NH2+]CC2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















